This compound has been synthesized and studied primarily for its biological activity, particularly as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism. The classification of this compound falls under the category of pharmaceutical intermediates and bioactive molecules due to its potential applications in drug development and metabolic research .
The molecular structure of 1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one can be described by its distinct components:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the spatial arrangement of atoms .
1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one participates in several chemical reactions:
These reactions are critical for exploring the compound's reactivity profile and potential derivatives that may enhance its biological efficacy .
The mechanism of action for 1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one primarily involves its role as an inhibitor of acetyl-CoA carboxylase. This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid biosynthesis. By inhibiting this enzyme:
The physical and chemical properties of 1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one include:
These properties are essential for determining the compound's handling and storage requirements .
The applications of 1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one span several fields:
The spiro[chroman-2,4'-piperidin]-4-one core exemplifies a privileged scaffold in medicinal chemistry due to its unique three-dimensionality and high fraction of sp³-hybridized carbon atoms (Fsp³). Spirocyclic compounds like this confer significant advantages in drug design by enabling access to underexplored chemical space. Their inherent rigidity reduces conformational entropy upon target binding, leading to higher binding affinity and selectivity compared to planar architectures. For example, spironolactone and drospirenone are clinically approved drugs leveraging spirocyclic cores to antagonize steroid receptors [8]. The spiro[chroman-piperidin]-4-one motif specifically serves as a critical pharmacophore in multiple drug discovery programs, with recent synthetic advances enabling diverse functionalizations that modulate bioactivity [1] [6].
Table 1: Impact of Spirocyclic Scaffolds on Key Drug Discovery Parameters
Parameter | Spirocyclic Compounds | Non-Spirocyclic Counterparts | Biological Consequence |
---|---|---|---|
Fsp³ | 0.5–0.7 | 0.3–0.4 | Improved solubility & metabolic stability |
3D Character | High | Low | Enhanced target selectivity |
Conformational Flexibility | Restricted | High | Reduced binding entropy |
Synthetic Versatility | Moderate to high | High | Enables vector-specific modifications |
The chroman-2,4'-piperidin fusion creates a spatially defined pharmacophore with distinct vector orientations for substituent attachment. The chromanone moiety provides a hydrogen bond acceptor carbonyl (C4=O) and aromatic platform for hydrophobic interactions, while the spiro-linked piperidine introduces a basic nitrogen capable of salt bridge formation or hydrogen bond donation. This dual functionality enables simultaneous engagement with complementary binding pockets in biological targets. For instance, acetyl-CoA carboxylase (ACC) inhibitors incorporating this scaffold (e.g., compound 38j) achieve low nanomolar potency by forming critical hydrogen bonds with the enzyme's allosteric site via the chromanone carbonyl and piperidine nitrogen [4]. The stereochemistry at the spiro junction further modulates binding orientation—diastereoselective synthesis of fluorinated analogs demonstrated distinct bioactivity profiles dependent on axial vs. equatorial fluorine positioning [6].
Table 2: Key Pharmacophoric Features of Spiro[chroman-piperidin]-4-one Scaffold
Structural Element | Pharmacophoric Role | Target Interaction Type |
---|---|---|
Chromanone C4=O | Hydrogen bond acceptor | Polar interaction with catalytic residues |
Piperidine N | Hydrogen bond donor (when protonated) | Salt bridge with acidic residues |
Spiro Carbon | Stereogenic center controlling ring conformations | Dictates spatial orientation of substituents |
Aromatic Ring (Chroman) | Hydrophobic surface | π-Stacking or van der Waals contacts |
Spiro[chroman-piperidin]-4-one derivatives exhibit superior drug-like properties compared to flat analogues, particularly in solubility, metabolic stability, and safety profiles. Their three-dimensionality reduces intermolecular stacking, lowering melting points and enhancing aqueous solubility—a critical factor for oral bioavailability. Studies comparing spirocyclic ACC inhibitors to biphenyl-based analogues showed 5–10-fold improved solubility for the spiro derivatives [2] [4]. Additionally, the saturated nature of spirocycles decreases metabolic oxidation by cytochrome P450 enzymes, reducing unwanted metabolite formation. Crucially, spiro scaffolds mitigate hERG potassium channel binding due to their inability to adopt planar conformations required for channel blockade. For example, spirocyclic RAF inhibitors demonstrated >30-fold reduced hERG affinity compared to planar quinoline-based inhibitors while maintaining kinase potency [2] [6].
Table 3: Comparative Analysis of Spirocyclic vs. Planar Analogues
Property | Spiro[chroman-piperidin]-4-one Derivatives | Planar Analogues | Advantage Ratio |
---|---|---|---|
Aqueous Solubility (µg/mL) | 15–85 | 2–15 | 3–5x |
Microsomal Stability (t₁/₂ min) | 22–48 | 8–22 | 2–3x |
hERG IC₅₀ (µM) | >50 | 1.5–20 | >10x |
Kinase Selectivity Index | 100–500 | 10–50 | 5–10x |
The "escape from flatland" strategy using spirocycles addresses multiple challenges in modern drug discovery. Grygorenko's work demonstrated that spiro[chroman-piperidin]-4-one derivatives exhibit logP values 0.5–1.5 units lower than their planar bioisosteres, directly translating to reduced promiscuity and off-target effects [6]. This is attributed to decreased phospholipid affinity and lower membrane partitioning. Furthermore, the conformational restriction of spirocycles enables optimization of pharmacokinetic properties without sacrificing target potency—a key limitation in traditional medicinal chemistry campaigns where increasing saturation often diminishes binding affinity.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0